1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene
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Overview
Description
1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, an ethoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene typically involves the bromination of a suitable precursor, such as 3-ethoxy-4-fluorobenzene, followed by the introduction of the bromopropyl group. One common method is the reaction of 3-ethoxy-4-fluorobenzene with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield. Additionally, solvent-free conditions can be employed to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 3-ethoxy-4-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-ethoxy-4-fluorobenzene.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the fabrication of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and fluorine groups contribute to the compound’s overall lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-4-fluorobenzene: Lacks the ethoxy group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-3-methoxy-4-fluorobenzene: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical properties and biological activity.
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene:
Uniqueness
1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromopropyl group allows for versatile nucleophilic substitution reactions, while the ethoxy and fluorine groups enhance its lipophilicity and potential for biological interactions.
Properties
Molecular Formula |
C11H14BrFO |
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Molecular Weight |
261.13 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-ethoxy-1-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
LFZVLUBLNPWNDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCCBr)F |
Origin of Product |
United States |
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